

Amylmetacresol: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amylmetacresol**

Cat. No.: **B1666032**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an effective antiseptic agent commonly utilized in the treatment of minor infections of the mouth and throat. Its efficacy and formulation characteristics are fundamentally governed by its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical parameters of **amylmetacresol**, including its solubility profile. The information is presented to support research, drug development, and formulation activities.

Physicochemical Properties of Amylmetacresol

The fundamental physicochemical characteristics of **amylmetacresol** are summarized in the table below. These properties are crucial for predicting its behavior in various pharmaceutical and biological systems.

Property	Value	Reference
Molecular Formula	$C_{12}H_{18}O$	[1] [2]
Molecular Weight	178.27 g/mol	[1] [2]
Appearance	Clear or almost clear liquid, or solid crystalline mass, colorless or slightly yellow when freshly prepared. The substance may change color during storage.	[3] [4]
Melting Point	24 °C (75 °F)	[1] [3] [5] [6]
Boiling Point	137-139 °C at 6.7 kPa (50 mmHg) 273.2 °C at 760 mmHg	[1] [5]
pKa (Predicted)	10.55 ± 0.35	[3] [5]
LogP	3.43330 4.4 (XLogP3)	[5]
Density (estimate)	0.955 g/cm ³	[5]
Refractive Index	1.5120 to 1.5160	[3]

Solubility Profile of Amylmetacresol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. **Amylmetacresol** exhibits a distinct solubility profile, characterized by its lipophilic nature.

Solvent	Solubility	Reference
Water	Practically insoluble	[3][4][5]
Ethanol (96%)	Very soluble	[3][4][5]
Acetone	Very soluble	[3][4][5]
Diethylether	Soluble	[1]
Oil	Soluble	[1]
DMSO	60 mg/mL (336.57 mM)	[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of a phenolic compound like **amylmetacresol**.

Melting Point Determination

The melting point can be determined using the capillary method with a melting point apparatus.

- Sample Preparation: A small amount of finely powdered **amylmetacresol** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point at a specific pressure can be determined using a microscale method.

- Sample Preparation: A small volume (a few drops) of **amylmetacresol** is placed in a small test tube.
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer.
- Heating: The assembly is heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).
- Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of a phenolic compound can be determined by potentiometric titration.

- Sample Preparation: A precise amount of **amylmetacresol** is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

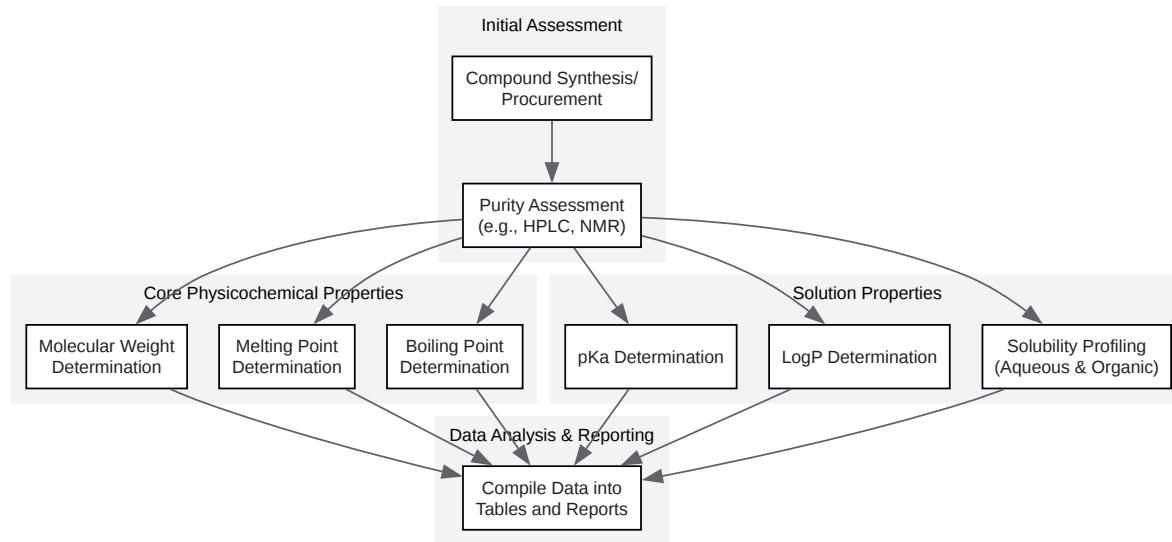
LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity.

- System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

- Partitioning: A known amount of **amylmetacresol** is dissolved in the n-octanol phase. An equal volume of the water phase is then added.
- Equilibration: The mixture is agitated (e.g., in a separatory funnel) for a sufficient period to allow for equilibrium to be reached. The mixture is then allowed to stand for the phases to separate completely.
- Concentration Analysis: The concentration of **amylmetacresol** in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the base-10 logarithm of P.

Solubility Determination

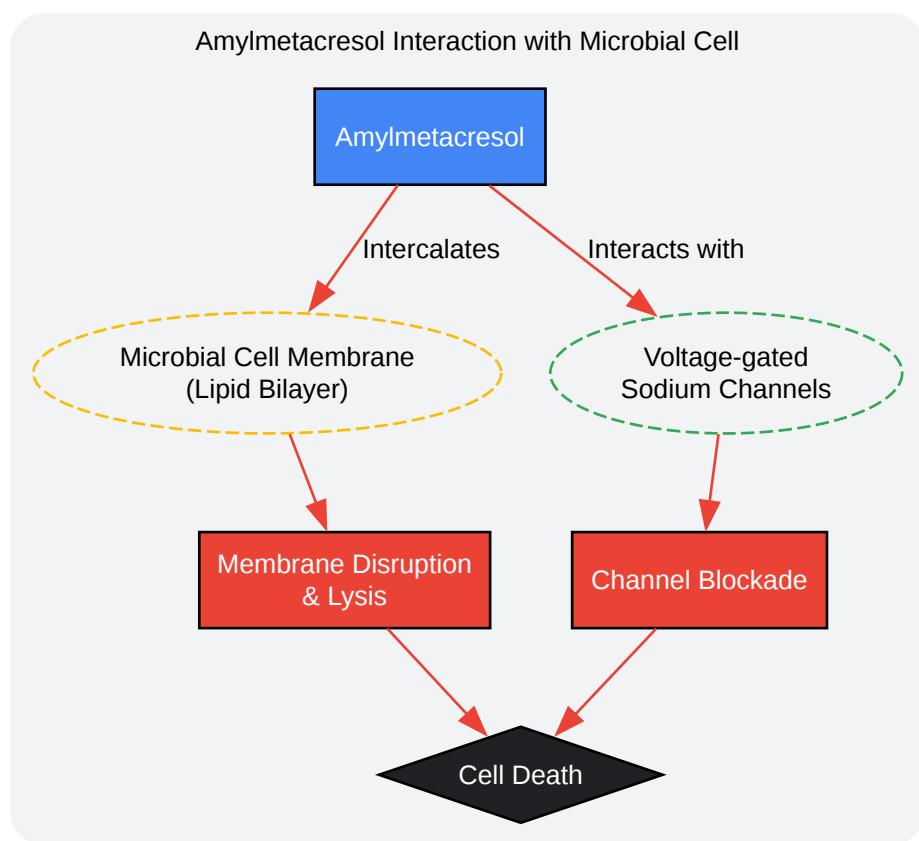

The solubility of **amylmetacresol** in various solvents can be determined using the equilibrium shake-flask method.

- Sample Preparation: An excess amount of **amylmetacresol** is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Concentration Analysis: The concentration of **amylmetacresol** in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The solubility is then expressed in units such as mg/mL or mol/L.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical compound like **amylmetacresol**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the physicochemical characterization of a pharmaceutical compound.

Amylmetacresol's Primary Mechanism of Action

While not a classical signaling pathway, the primary antiseptic action of **amylmetacresol** can be visualized as a disruptive interaction with microbial cells.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of **Amylmetacresol**'s antiseptic mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Partition coefficient - Wikipedia [en.wikipedia.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. [pharmacyinfoonline.com](#) [pharmacyinfoonline.com]
- To cite this document: BenchChem. [Amylmetacresol: A Comprehensive Technical Guide on Physicochemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666032#physicochemical-properties-and-solubility-of-amylmetacresol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com